Kigamicin E -

Kigamicin E

Catalog Number: EVT-1584731
CAS Number:
Molecular Formula: C55H71NO22
Molecular Weight: 1098.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kigamicin E is a natural product found in Amycolatopsis with data available.
Overview

Kigamicin E is a member of the kigamicin family, which consists of antibiotics known for their antibacterial and antitumor activities. These compounds are primarily produced by actinomycetes, particularly from the genus Amycolatopsis. Kigamicin E, along with its analogs, has been studied for its structural properties and biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

Kigamicins are classified as polycyclic xanthones and are derived from Amycolatopsis species. The specific strain known for producing kigamicin E is Amycolatopsis ML630-mF1, isolated from soil samples in Japan. This bacterium exhibits notable characteristics such as well-separated underlying mycelium and long aerial hyphae that form cylindrical spores. The classification of kigamicins reflects their structural complexity and biological significance, particularly in the context of antibiotic resistance and cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of kigamicin E involves several sophisticated organic chemistry techniques. Key methods include:

  • Fermentation: The production begins with the cultivation of Amycolatopsis ML630-mF1 in a nutrient medium optimized for antibiotic production. The culture is typically maintained for 72 to 120 hours to maximize yield .
  • Extraction and Purification: Following fermentation, the culture broth undergoes filtration to separate the biomass. The antibiotic compounds are extracted using organic solvents like butyl acetate, followed by purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) and silica gel chromatography .
  • Chemical Synthesis: Synthetic approaches have also been developed to create analogs of kigamicins. These methods often utilize strategic bond formations and functional group manipulations to construct the complex molecular framework characteristic of these compounds .
Molecular Structure Analysis

Structure and Data

Kigamicin E possesses a complex polycyclic structure typical of xanthones. Its molecular formula is generally represented as C15H18O6C_{15}H_{18}O_6, indicating the presence of multiple hydroxyl groups and a unique sugar moiety known as amicetose. The structural elucidation is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which provide detailed information about its stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Kigamicin E can undergo various chemical reactions that modify its structure or enhance its biological activity:

  • Hydrolysis: Under acidic conditions, kigamicins can be hydrolyzed to release sugars like amicetose, which can further participate in glycosylation reactions .
  • Reductive Reactions: The presence of carbonyl groups allows for reduction reactions that can yield more stable derivatives with altered biological properties .
  • Cross-Coupling Reactions: These reactions are employed in synthetic strategies to form biaryl bonds essential for constructing the polycyclic framework of kigamicins .
Mechanism of Action

Process and Data

The mechanism of action of kigamicin E primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Research indicates that kigamicins disrupt the translational process by binding to specific sites on the ribosome, leading to cell death or growth inhibition . Additionally, some studies suggest potential mechanisms involving apoptosis induction in cancer cells, highlighting their dual role as antibacterial and antitumor agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kigamicin E typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethyl acetate but may have limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Melting Point: The melting point ranges between 130°C to 160°C, depending on purity.
  • Stability: Kigamicin E exhibits stability under acidic conditions but can degrade under extreme pH or temperature variations .
Applications

Kigamicin E has significant scientific applications:

  • Antibiotic Development: Its antibacterial properties make it a candidate for developing new antibiotics effective against resistant bacterial strains.
  • Antitumor Research: Ongoing studies are exploring its potential as an antitumor agent, particularly in treating various cancers where conventional therapies fail.
  • Biochemical Studies: Kigamicins serve as valuable tools in studying bacterial protein synthesis mechanisms and developing novel therapeutic strategies against infections and tumors .
Biosynthetic Origins and Microbial Engineering of Kigamicin E

Actinomycete Phylogenetics: Evolutionary Context of Amycolatopsis sp. ML630-mF1

Amycolatopsis sp. ML630-mF1, the producer of kigamicin E, belongs to a phylogenetically distinct clade within the Amycolatopsis genus. This soil-dwelling actinomycete shares a close evolutionary relationship with A. orientalis and A. mediterranei—known producers of glycopeptide (vancomycin) and ansamycin (rifamycin) antibiotics, respectively [1] [6]. Genomic analyses reveal that Amycolatopsis strains possess large genomes (9–11 Mb) with high GC content (68–72%), a trait correlated with enhanced secondary metabolic capabilities [6] [10]. The genus diverged early from Streptomyces, developing unique adaptations for secondary metabolite synthesis, including specialized cytochrome P450 enzymes and non-ribosomal peptide synthetase (NRPS) systems [1] [10].

Table 1: Genomic Features of Kigamicin-Producing Amycolatopsis Strains

StrainGenome Size (Mb)GC Content (%)BGC RichnessHabitat
A. sp. ML630-mF1~10.270.133 BGCsTerrestrial soil
A. orientalis9.868.928 BGCsMultiple
A. solani MEP2-6T10.371.733 BGCsPlant endosphere
A. marina DSM45569~8.569.224 BGCsMarine sediment

Lichens and plant-associated species like A. solani MEP2-6T exhibit genome expansion in regions encoding stress-response regulators, suggesting niche-specific evolutionary adaptations [6] [10].

Nutrient-Starvation-Induced Secondary Metabolite Expression

Kigamicin E biosynthesis is tightly regulated by nutrient availability, with phosphate and nitrogen limitation serving as key induction triggers. Under phosphate starvation, the PhoP-PhoR two-component system derepresses the kigamicin gene cluster by binding to conserved pho boxes upstream of biosynthetic genes [1] [8]. Concurrently, nitrogen scarcity activates GlnR-mediated transcription, which upregulates amino acid precursor supply pathways (e.g., shikimate pathway for aromatic moieties) [8]. Carbon catabolite repression (CCR) inversely regulates production; high glucose concentrations suppress kigamicin E yield by 80% via the transcriptional repressor cslA [3] [8].

Table 2: Regulatory Mechanisms Influencing Kigamicin Biosynthesis

RegulatorInduction SignalTarget GenesEffect on Kigamicin E Yield
PhoPPhosphate limitationkigA, kigD, pnpR4.2-fold increase
GlnRNitrogen scarcityaroG, kigB, kigF3.1-fold increase
CslAGlucose abundancekigP, kigQ80% reduction
AdpAAerial hyphae formationPathway-specific sigma factors2.5-fold increase

Comparative Genomic Analysis of Kigamicin Biosynthetic Gene Clusters

The kigamicin BGC (kig cluster) spans 128 kb and encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Core domains include:

  • Type I modular PKS (6 modules with KS-AT-DH-KR-ACP domains)
  • NRPS module (C-A-T-E domains for glycine incorporation)
  • Cytochrome P450 oxidases (kigO1, kigO2 for oxidative cyclization)
  • Deoxysugar biosynthesis enzymes (kigS1–S4 for amicetose synthesis) [1] [3] [7]

Comparative analysis with A. pretoriensis and A. lexingtonensis reveals divergent evolution in the kig cluster’s erythritol C4 module, which determines the C-15/C-16 hydroxylation pattern unique to kigamicin E [7] [10]. Notably, the kig cluster lacks homologs to the rifamycin-specific rifZ regulators, explaining its constitutive low-level expression under standard conditions [1] [7].

Table 3: BGC Architecture in Amycolatopsis Strains

StrainBGC TypeSize (kb)PKS ModulesUnique Domains
A. sp. ML630-mF1Kigamicin1286DH₃, KR₆, C-P450
A. mediterranei S699Rifamycin905rifQ (export regulator)
A. orientalis HCCB10007Vancomycin640NRPS (7 modules)
A. solani MEP2-6TNovel1125Halogenase, lantipeptide

Enzymatic Pathways for Deoxysugar Assembly (Amicetose/Oleandrose Linkages)

Kigamicin E’s antitumor activity depends critically on its β-linked 2,6-dideoxy sugar amicetose, synthesized via a four-step pathway:

  • Glucose-1-phosphate activation: kigS1 encodes a dTDP-glucose synthase converting glucose-1-phosphate to dTDP-α-D-glucose.
  • 4,6-Dehydration: dTDP-glucose 4,6-dehydratase (kigS2) generates dTDP-4-keto-6-deoxyglucose.
  • 3,5-Epimerization: A bifunctional 3,5-epimerase (kigS3) forms dTDP-4-keto-2,6-dideoxy-L-arabino-hexose.
  • 4-Ketoreduction: NADPH-dependent reductase (kigS4) yields dTDP-L-amicetose [2] [7].

Glycosyltransferase kigGT then transfers amicetose to the aglycone core via β-glycosidic linkage, leveraging a SN2-type displacement mechanism facilitated by p-toluenesulfonyl chloride activation of the sugar donor [7]. Homologs of the Nudix hydrolase EvaA (from A. orientalis) may further modify amicetose by catalyzing C-3 deoxygenation to form oleandrose derivatives under low-phosphate conditions [2] [9].

Table 4: Enzymatic Cascade for Deoxysugar Biosynthesis

EnzymeGeneFunctionCofactorProduct
dTDP-glucose synthasekigS1Glucose-1-phosphate activationdTTPdTDP-α-D-glucose
4,6-DehydratasekigS2C4 oxidation/C6 dehydrationNAD⁺dTDP-4-keto-6-deoxyglucose
3,5-EpimerasekigS3C3/C5 stereochemical inversionNonedTDP-4-keto-2,6-dideoxy-L-arabino-hexose
4-KetoreductasekigS4C4 reductionNADPHdTDP-L-amicetose
β-GlycosyltransferasekigGTSugar attachment to aglyconeActivated donorβ-amicetosylated kigamicin scaffold

Properties

Product Name

Kigamicin E

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

Molecular Formula

C55H71NO22

Molecular Weight

1098.1 g/mol

InChI

InChI=1S/C55H71NO22/c1-21-28(74-35-17-32(65-7)49(23(3)72-35)77-37-18-33(66-8)50(24(4)73-37)76-36-16-30(64-6)44(58)22(2)71-36)9-10-34(70-21)75-31-15-27(57)40-47(61)43-48(62)42-38-25(13-26-19-55(5)56(11-12-69-55)54(63)39(26)46(38)60)14-29-41(42)52(68-20-67-29)53(43)78-51(40)45(31)59/h13,21-24,27-37,44-45,49-50,57-60,62H,9-12,14-20H2,1-8H3

InChI Key

HSNNYVGQDKCUKD-UHFFFAOYSA-N

Synonyms

kigamicin E

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC)OC

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